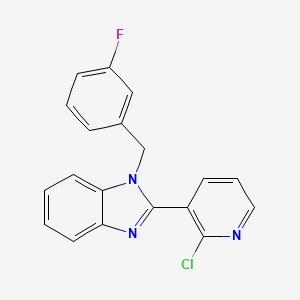
2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole” is a chemical compound with the molecular formula C19H13ClFN3 . It is a complex organic compound that contains several functional groups, including a benzimidazole ring, a pyridine ring, and a benzyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzimidazole ring, which is a fused benzene and imidazole ring, attached to a pyridine ring via a carbon-chlorine bond and a benzyl group via a nitrogen atom . The presence of these aromatic rings and heteroatoms (nitrogen and chlorine) can significantly influence the compound’s physical and chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C19H13ClFN3), average mass (337.778 Da), and monoisotopic mass (337.078217 Da) . Other properties such as melting point, boiling point, and density were not found in the available resources .
科学的研究の応用
GPR39 Agonists Modulated by Zinc
The compound 2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole, alongside other kinase inhibitors, has been identified as a novel GPR39 agonist. GPR39 is a receptor whose activation is involved in various physiological processes. The interaction with zinc demonstrates an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This finding broadens the potential off-target effects of kinase inhibitors to include G protein-coupled receptors (Sato, Huang, Kroeze, & Roth, 2016).
Antimicrobial and Antioxidant Activities
Benzimidazole derivatives, including the structure , have been synthesized and found to exhibit significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These derivatives, possessing various functional groups, demonstrated potent ABTS scavenging activities and notable DPPH scavenging activity. Furthermore, certain derivatives displayed effective antimicrobial action against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).
Synthesis and Structural Analysis
The compound has been involved in studies focusing on the synthesis and structural analysis of benzimidazole derivatives. These studies have provided insights into the crystal structure, reactivity, and potential applications of such compounds in various fields, including pharmaceuticals and materials science (Sparke, Fisher, Mewis, & Archibald, 2010).
Antiviral and Antifungal Activities
Studies have also highlighted the role of benzimidazole derivatives in inhibiting the replication of viruses and fungi. For instance, certain benzimidazole compounds have been identified as effective inhibitors of enterovirus replication. The mechanism involves targeting specific regions in the viral protein, suggesting a potential avenue for antiviral drug development (De Palma, Heggermont, Lanke, Coutard, Bergmann, Monforte, Canard, De Clercq, Chimirri, Pürstinger, Rohayem, van Kuppeveld, & Neyts, 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[(3-fluorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3/c20-18-15(7-4-10-22-18)19-23-16-8-1-2-9-17(16)24(19)12-13-5-3-6-14(21)11-13/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQJMSFZGQBSQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)F)C4=C(N=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2408250.png)

![2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2408253.png)
![4-[(6-Chloro-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2408255.png)
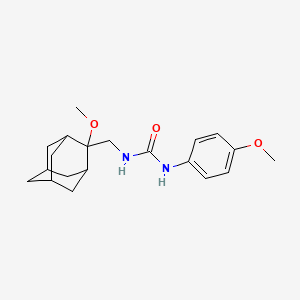
![Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate](/img/structure/B2408257.png)
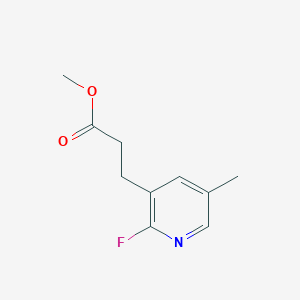
![2,5-dichloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2408259.png)
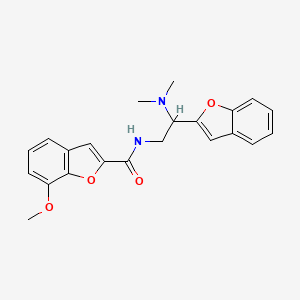
![1-{4-[(3-Methylbenzyl)oxy]phenyl}methanamine](/img/structure/B2408264.png)

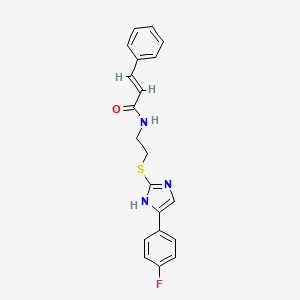
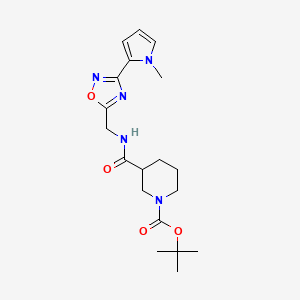
![4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2408271.png)